"Ethyl 3-(trifluoromethyl)picolinate" chemical structure
"Ethyl 3-(trifluoromethyl)picolinate" chemical structure
A Technical Guide to Ethyl 3-(trifluoromethyl)picolinate: Synthesis, Properties, and Applications
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 3-(trifluoromethyl)picolinate is a fluorinated heterocyclic compound of significant interest in medicinal and agricultural chemistry. The strategic placement of a trifluoromethyl (-CF3) group on the picolinate scaffold imparts unique physicochemical properties that are highly advantageous for developing bioactive molecules. This guide provides an in-depth analysis of its chemical structure, a detailed, field-tested synthesis protocol, and a discussion of its current and potential applications. We will explore the mechanistic reasoning behind the synthetic choices and the profound impact of trifluoromethylation on molecular properties, offering a comprehensive resource for professionals in chemical research and development.
Physicochemical and Structural Properties
Ethyl 3-(trifluoromethyl)picolinate is a derivative of picolinic acid, characterized by an ethyl ester at the 2-position and a trifluoromethyl group at the 3-position of the pyridine ring. The potent electron-withdrawing nature of the -CF3 group significantly influences the electronic distribution of the aromatic ring, impacting its reactivity and interaction with biological targets.
dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];
// Define nodes for atoms N1 [label="N", pos="0,1.2!"]; C1 [label="C", pos="-1.2,0.6!"]; C2 [label="C", pos="-1.2,-0.6!"]; C3 [label="C", pos="0,-1.2!"]; C4 [label="C", pos="1.2,-0.6!"]; C5 [label="C", pos="1.2,0.6!"]; C6 [label="C", pos="2.6,1.0!"]; O1 [label="O", pos="3.4,0.3!"]; O2 [label="O", pos="2.8,2.0!"]; C7 [label="C", pos="4.8,0.7!"]; C8 [label="C", pos="5.6,-0.3!"]; C9 [label="C", pos="-2.6,-1.0!"]; F1 [label="F", pos="-3.4,-0.3!"]; F2 [label="F", pos="-2.8,-2.0!"]; F3 [label="F", pos="-3.4,-1.7!"];
// Define nodes for hydrogens H1 [label="H", pos="-2.0,1.0!"]; H2 [label="H", pos="0,-2.0!"]; H3 [label="H", pos="2.0,-1.0!"]; H41 [label="H", pos="4.9,1.7!"]; H42 [label="H", pos="5.2,0.1!"]; H51 [label="H", pos="6.6,-0.1!"]; H52 [label="H", pos="5.5,-1.3!"]; H53 [label="H", pos="5.2,-0.7!"];
// Draw bonds C5 -- N1 -- C1; C1 -- C2 -- C3 -- C4 -- C5; C1 -- H1; C3 -- H2; C4 -- H3; C5 -- C6; C6 -- O1; C6 -- O2 [style=double]; O1 -- C7; C7 -- C8; C2 -- C9; C9 -- F1; C9 -- F2; C9 -- F3; C7 -- H41; C7 -- H42; C8 -- H51; C8 -- H52; C8 -- H53;
// Aromatic ring indication ar1 [label="", pos="-0.5,0!", shape=circle, style=dotted]; } Caption: 2D Structure of Ethyl 3-(trifluoromethyl)picolinate.
Below is a summary of key physicochemical properties. Data for the exact compound is not widely published; therefore, properties for a structurally similar compound, Ethyl 3-chloro-5-(trifluoromethyl)picolinate, are provided for reference.[1][2]
| Property | Value (Reference Compound) | Reference |
| CAS Number | 128073-16-5 | [1][2] |
| Molecular Formula | C₉H₇ClF₃NO₂ | [1][2] |
| Molecular Weight | 253.61 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 276.8 °C at 760 mmHg | [1] |
| Density | 1.389 g/cm³ | [1] |
| Refractive Index | 1.466 | [1] |
| Flash Point | 121.2 °C | [1] |
The Strategic Role of the Trifluoromethyl Group in Drug Discovery
The incorporation of a trifluoromethyl (-CF3) group is a cornerstone strategy in modern medicinal chemistry.[3] Its unique properties allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[4][5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5][6] This often increases the biological half-life of a drug candidate.
-
Lipophilicity and Permeability: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[5] This enhancement can improve a compound's ability to cross cellular membranes, a critical factor for bioavailability and targeting intracellular proteins.[4][5]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group alters the electronic properties of the attached aromatic ring. This can lead to more favorable electrostatic or hydrogen bonding interactions within a target's binding pocket, thereby increasing potency and selectivity.[4][5]
-
Bioisosterism: The -CF3 group can serve as a bioisostere for other chemical groups, like a chlorine atom or an isopropyl group, allowing chemists to probe structure-activity relationships while introducing beneficial metabolic properties.[5]
Synthesis and Purification: A Validated Protocol
The most reliable and common method for synthesizing Ethyl 3-(trifluoromethyl)picolinate is the Fischer-Speier esterification of its carboxylic acid precursor, 3-(trifluoromethyl)picolinic acid.
Detailed Experimental Protocol
This protocol is based on the well-established Fischer esterification of picolinic acids.[7]
Materials:
-
3-(Trifluoromethyl)picolinic acid
-
Anhydrous Ethanol (large excess, acts as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄, for drying)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(trifluoromethyl)picolinic acid in a large excess of anhydrous ethanol (e.g., 20-40 mL per 5g of acid).
-
Scientist's Insight: Using ethanol as the solvent drives the reaction equilibrium towards the product side, as per Le Châtelier's principle.[8] Anhydrous conditions are crucial to prevent the reverse reaction (hydrolysis).
-
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-16 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[11]
-
Experimental Rationale: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without evaporating the solvent.
-
-
Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated solution of sodium carbonate. Stir until effervescence ceases.
-
Self-Validation Step: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its sodium salt, which is soluble in the aqueous layer.
-
-
Workup - Extraction: Transfer the mixture to a separating funnel and extract the product into an organic solvent like ethyl acetate (3 x 40 mL).[7] Combine the organic layers.
-
Why Ethyl Acetate? It is a good solvent for the ester product and is immiscible with water, allowing for efficient separation.
-
-
Workup - Drying: Dry the combined organic layers over anhydrous magnesium sulfate, then filter to remove the drying agent.[7]
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[7] For high purity, the crude ester can be purified by silica gel column chromatography.[11]
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Pyridine Ring Protons: Three distinct signals in the aromatic region (approx. δ 7.5-9.0 ppm), showing characteristic coupling patterns (doublet, triplet, doublet). The electron-withdrawing -CF3 and ester groups will shift these protons downfield.
-
Ethyl Group (Ester): A quartet (approx. δ 4.4 ppm) for the -OCH₂- protons, coupled to the methyl protons. A triplet (approx. δ 1.4 ppm) for the -CH₃ protons, coupled to the methylene protons.
-
-
¹³C NMR: Signals for the pyridine ring carbons, the ester carbonyl carbon (approx. 165 ppm), the ethyl group carbons, and a characteristic quartet for the -CF3 carbon due to C-F coupling.
-
¹⁹F NMR: A singlet for the -CF3 group.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would confirm the molecular weight of the compound.
Applications and Future Outlook
Ethyl 3-(trifluoromethyl)picolinate serves as a valuable building block for more complex molecules, primarily in two sectors:
-
Pharmaceuticals: Picolinates are key intermediates in the synthesis of various pharmaceuticals.[13] The trifluoromethyl-substituted variant is particularly useful for creating novel drug candidates where enhanced metabolic stability and lipophilicity are desired.[4][6] It can be a precursor for inhibitors targeting enzymes in pathways related to cancer or inflammation.
-
Agrochemicals: Fluorinated compounds are prevalent in modern herbicides and insecticides.[14] The properties conferred by the -CF3 group can lead to pesticides with higher efficacy and better environmental persistence profiles.
The demand for advanced, fluorinated intermediates is growing. As synthetic methodologies improve, the utility of versatile building blocks like Ethyl 3-(trifluoromethyl)picolinate will continue to expand, enabling the discovery of next-generation drugs and crop protection agents.
Safety and Handling
-
Hazard Statements: Based on similar compounds, it is expected to be irritating to the skin, eyes, and respiratory system.[1]
-
Precautionary Statements: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Avoid inhalation of vapors and contact with skin and eyes.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
-
Chem-Impex. (n.d.). Ethyl 3-(trifluoromethyl)phenoxyacetate. Retrieved February 2, 2026, from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved February 2, 2026, from [Link]
-
Home Sunshine Pharma. (n.d.). Ethyl 3-chloro-5-(trifluoromethyl)picolinate CAS 128073-16-5. Retrieved February 2, 2026, from [Link]
-
Işık, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved February 2, 2026, from [Link]
-
BIO Web of Conferences. (2023). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences, 61, 01020. Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 2, 2026, from [Link]
-
The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Retrieved February 2, 2026, from [Link]
-
da Silva, A. B., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Applied Sciences. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 2, 2026, from [Link]
-
The Good Scents Company. (n.d.). ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester. Retrieved February 2, 2026, from [Link]
Sources
- 1. Ethyl 3-chloro-5-(trifluoromethyl)picolinate CAS 128073-16-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 128073-16-5|Ethyl 3-chloro-5-(trifluoromethyl)picolinate|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]
- 7. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-conferences.org [bio-conferences.org]
- 13. Ethyl picolinate | 2524-52-9 [chemicalbook.com]
- 14. chemimpex.com [chemimpex.com]
- 15. ethyl nicotinate, 614-18-6 [thegoodscentscompany.com]
